

# discovery and history of acetyl cedrene

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## Compound of Interest

Compound Name: Methyl Cedryl Ketone

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An In-depth Technical Guide to Acetyl Cedrene

## Introduction

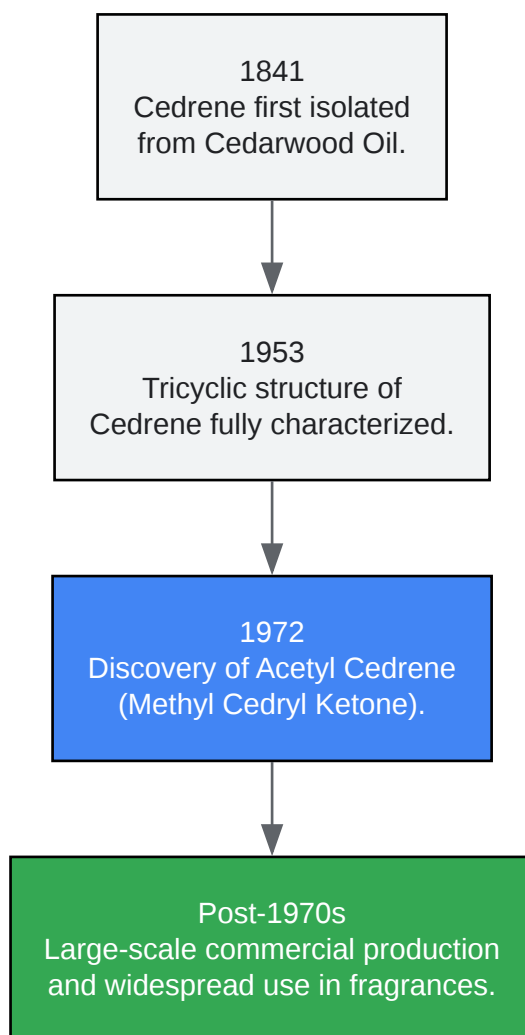
Acetyl cedrene, identified by its CAS Registry Number 32388-55-9, is a synthetic sesquiterpenoid ketone widely utilized in the fragrance industry.[1] Also known by trade names such as Vertofix and Lixetone, and chemically as **methyl cedryl ketone**, it is a key component in perfumery, valued for its persistent, warm, and woody aroma with amber and musk undertones.[2][3][4] This compound is synthesized from cedrene, a natural sesquiterpene extracted from the essential oil of cedarwood.[5] Its stability, powerful scent profile, and fixative properties make it a staple in a vast array of consumer products, including fine fragrances, soaps, cosmetics, and other personal care items.[6] This document provides a comprehensive overview of the history, synthesis, chemical properties, and toxicological profile of acetyl cedrene for researchers, scientists, and professionals in drug development and chemical industries.

## History and Discovery

The development of acetyl cedrene is intrinsically linked to the chemistry of cedarwood oil. The precursor, cedrene, was first isolated in 1841, with its complex tricyclic structure being fully characterized in 1953.[7] The journey towards acetyl cedrene began as chemists sought to create new, stable, and commercially viable fragrance molecules from abundant natural resources.

The synthetic compound, known commercially as **Methyl Cedryl Ketone** (MCK), was discovered in 1972.[2] The synthesis involves the acetylation of cedrene, a process that

became scalable and economically feasible, leading to the large-scale industrial production of acetyl cedrene, which now exceeds 2,000 tons annually.[8] This development provided the fragrance industry with a versatile and cost-effective ingredient that mimics the desirable notes of cedarwood and vetiver with enhanced stability and longevity.[2][3]



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Historical timeline of Acetyl Cedrene's development.

## Physicochemical and Toxicological Properties

Acetyl cedrene is typically a pale yellow to pale brown viscous liquid.[9] It is a complex mixture, with commercial grades containing 65-85% of the primary active isomer along with other

structural isomers and by-products from the synthesis.[8]

## Physicochemical Data

The key physical and chemical properties of acetyl cedrene are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O	[9][10]
Molecular Weight	246.39 g/mol	[10][11]
CAS Number	32388-55-9	[1][10]
Appearance	Pale yellow to reddish yellow transparent liquid	[9][12]
Boiling Point	272 °C (lit.)	[13]
Density	0.997 g/mL at 25 °C (lit.)	[13]
Refractive Index	n <sub>20/D</sub> 1.516 - 1.522	[9]
Flash Point	>230 °F	[14]
Solubility	Insoluble in water; Soluble in alcohol	[6]

## Toxicological Data

The safety of acetyl cedrene has been extensively evaluated by the Research Institute for Fragrance Materials (RIFM). It is not considered to be genotoxic.[10] It is classified as a weak skin sensitizer, and its use in consumer products is regulated to ensure safety.[10]

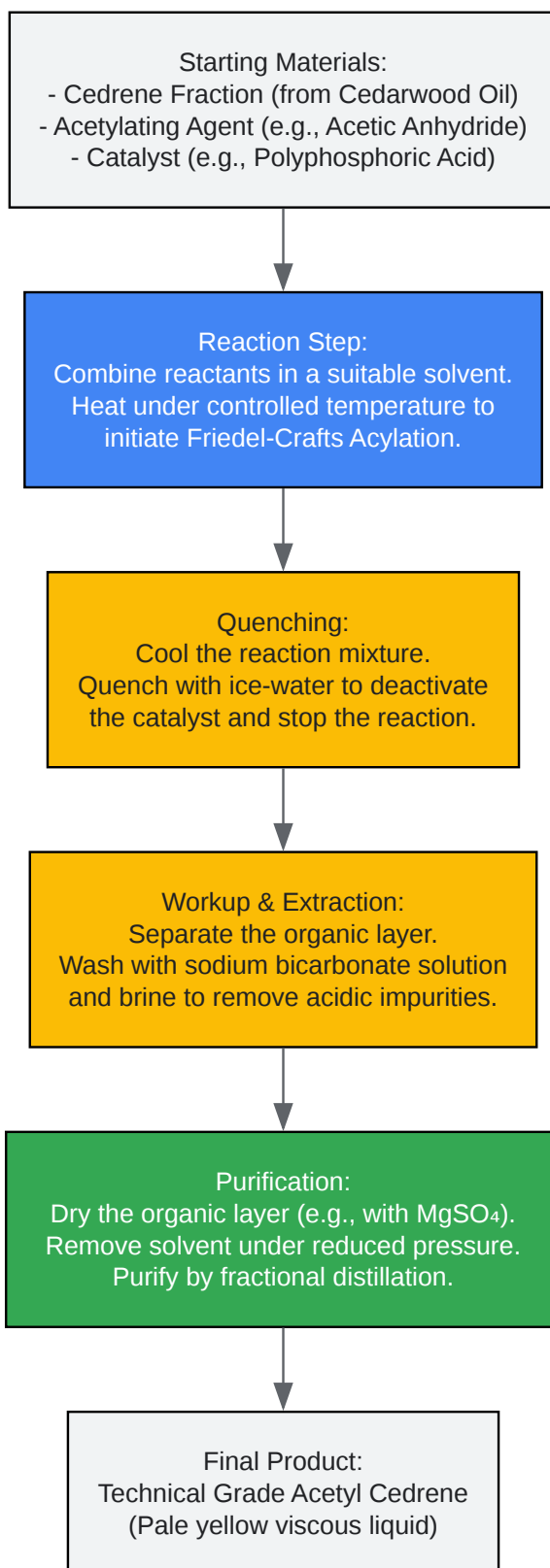
Parameter	Value	Reference(s)
LD50 Oral (rat)	>5.2 mL/kg	[9]
LD50 Dermal (rabbit)	>2 g/kg	[9]
Skin Sensitization	Weak sensitizer	[10]
Genotoxicity	Not genotoxic	[10]
Repeated Dose Toxicity (NOAEL)	20.28 mg/kg/day	[10]
Developmental Toxicity (NOAEL)	100 mg/kg/day	[10]
In Vitro Skin Absorption	13.52% of applied dose over 48h	[10]

## Synthesis and Spectroscopic Characterization

The primary industrial synthesis of acetyl cedrene is the Friedel-Crafts acylation of cedrene.[15] [16] The starting material, cedrene, is a mixture of sesquiterpenes, primarily  $\alpha$ -cedrene,  $\beta$ -cedrene, and thujopsene, obtained from cedarwood oil.[8]

### General Synthesis

The reaction involves treating the cedrene mixture with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a protic acid catalyst like polyphosphoric acid.[16][17][18] The electrophilic acylium ion ( $\text{CH}_3\text{CO}^+$ ) generated in situ attacks the electron-rich double bond of the cedrene backbone, leading to the formation of acetyl cedrene.



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General workflow for the synthesis of Acetyl Cedrene.

## Example Experimental Protocol

Objective: To synthesize acetyl cedrene via the acylation of the cedrene fraction of cedarwood oil.

Materials:

- Cedrene fraction (containing  $\alpha$ -cedrene,  $\beta$ -cedrene, and thujopsene)
- Acetic anhydride
- Polyphosphoric acid (PPA)
- Toluene (solvent)
- Ice
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

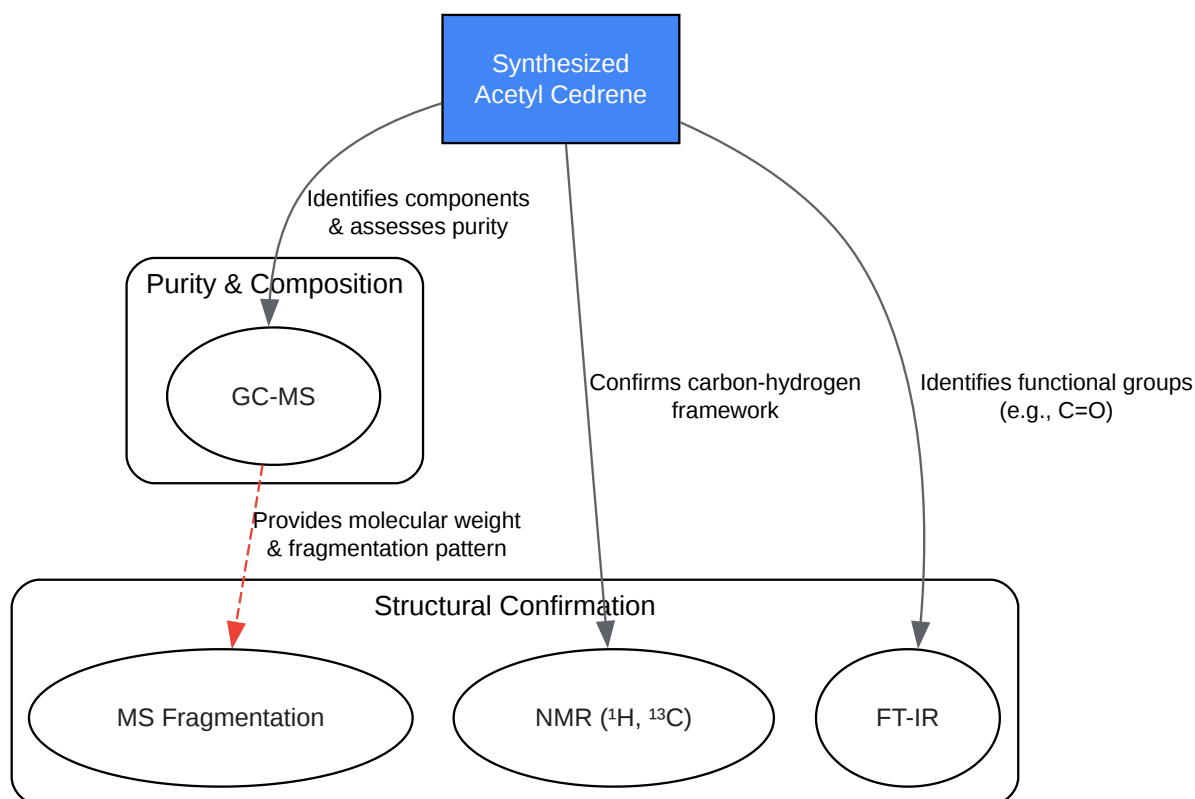
Procedure:

- A reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel is charged with the cedrene fraction and toluene.
- The mixture is cooled in an ice bath, and polyphosphoric acid is added portion-wise while maintaining the internal temperature below 10 °C.
- Acetic anhydride is then added dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature remains controlled.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).
- The reaction is carefully quenched by slowly pouring the mixture over crushed ice with vigorous stirring.

- The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield acetyl cedrene as a viscous, pale yellow liquid. A yield of approximately 67% can be expected.[6]

## Spectroscopic Characterization

The structural elucidation and purity assessment of acetyl cedrene are performed using a combination of spectroscopic techniques.



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### Workflow for spectroscopic analysis of Acetyl Cedrene.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to be complex due to the tricyclic terpene structure. Key signals would include a sharp singlet around  $\delta$  2.1-2.4 ppm corresponding to the three protons of the acetyl ( $\text{CH}_3\text{-C=O}$ ) group. Multiple singlets for other methyl groups on the cedrene skeleton would appear further upfield. The aliphatic and olefinic protons of the ring system would produce a series of complex multiplets.
  - $^{13}\text{C}$  NMR: The spectrum would show a characteristic signal for the carbonyl carbon ( $\text{C=O}$ ) in the downfield region (typically  $>190$  ppm).[19] Signals for the olefinic carbons would appear between  $\delta$  120-150 ppm. The spectrum would be dominated by numerous signals in the aliphatic region ( $\delta$  10-60 ppm) corresponding to the various methyl, methylene, and quaternary carbons of the cedrene framework.[20]
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band is expected in the region of  $1650\text{-}1700\text{ cm}^{-1}$  characteristic of the  $\text{C=O}$  stretching vibration of an  $\alpha,\beta$ -unsaturated ketone. Additional bands corresponding to  $\text{C-H}$  stretching ( $2800\text{-}3000\text{ cm}^{-1}$ ) and  $\text{C=C}$  stretching ( $\sim 1640\text{ cm}^{-1}$ ) would also be present.
- Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), acetyl cedrene would show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  246.[1] Key fragmentation patterns would likely involve the loss of an acetyl group ( $[\text{M}-43]^+$ ) and subsequent fragmentations of the terpene skeleton.[21] The fragmentation of its precursor,  $\alpha$ -cedrene ( $m/z$  204), often shows a key fragment at  $m/z$  119, and similar fragmentation pathways of the cedrene core may be observed in the acetylated derivative.[22]

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